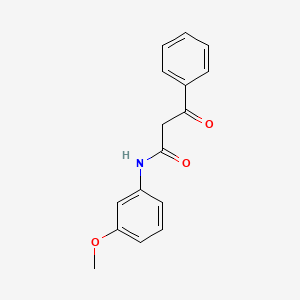

N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide

CAS No.: 23058-90-4

Cat. No.: VC8413134

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23058-90-4 |

|---|---|

| Molecular Formula | C16H15NO3 |

| Molecular Weight | 269.29 g/mol |

| IUPAC Name | N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide |

| Standard InChI | InChI=1S/C16H15NO3/c1-20-14-9-5-8-13(10-14)17-16(19)11-15(18)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,19) |

| Standard InChI Key | OEDNBPIBTOTXHM-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)CC(=O)C2=CC=CC=C2 |

| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CC(=O)C2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(3-Methoxyphenyl)-3-oxo-3-phenylpropanamide features a propanamide backbone with a ketone group at the third carbon and two aromatic rings: a phenyl group at the ketone position and a 3-methoxyphenyl group attached via the amide nitrogen. The methoxy (-OCH₃) substituent at the meta position of the aniline ring introduces electron-donating effects, influencing the compound’s reactivity and interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | 269.29 g/mol |

| IUPAC Name | N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide |

| CAS Number | 23058-90-4 |

| Purity | ≥95% (typical commercial grade) |

| Storage Conditions | Cool, dry environment |

The compound’s solubility profile remains understudied, though analogous α-ketoamides exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in aqueous media. Spectral characterization via NMR (¹H and ¹³C) and IR spectroscopy confirms the presence of characteristic signals:

-

¹H NMR: A singlet at δ 3.8 ppm (methoxy protons), aromatic multiplet signals between δ 6.8–7.8 ppm, and amide N-H resonance near δ 10.2 ppm .

-

IR: Strong absorption bands at ~1680 cm⁻¹ (amide C=O) and ~1715 cm⁻¹ (ketone C=O).

Synthesis Methodologies

Conventional Amide Coupling

The most straightforward synthesis involves reacting 3-methoxyaniline with 3-oxo-3-phenylpropanoyl chloride in the presence of a base such as triethylamine. This one-step procedure typically yields the target compound in 60–75% efficiency after recrystallization .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes while improving yields to 85–90%. This method enhances atom economy and minimizes side product formation.

Alternative Routes

Michael addition strategies, as demonstrated with related enynones , offer potential pathways for modular synthesis. For instance, reacting 3-oxo-3-phenylpropanenitrile with appropriate electrophiles could yield intermediates that undergo subsequent amidation, though this remains speculative for the target compound.

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays on analogous α-ketoamides reveal apoptosis induction in cancer cells. The unsubstituted parent compound 3-oxo-3-phenylpropanamide inhibits MCF-7 breast cancer proliferation with an IC₅₀ of 12.5 µM, attributed to caspase-3 activation and mitochondrial membrane depolarization. Substitution patterns critically modulate efficacy; the methoxy derivative’s bulkier aromatic system may improve pharmacokinetic properties but could hinder cellular uptake.

Applications in Organic Synthesis

Building Block for Heterocycles

N-(3-Methoxyphenyl)-3-oxo-3-phenylpropanamide serves as a precursor for nitrogen-containing heterocycles. Treatment with hydrazine derivatives yields pyrazole or diazepine scaffolds, as demonstrated in related systems . For example:

Catalysis and Material Science

The compound’s keto-amide motif participates in asymmetric catalysis as a chiral auxiliary, though applications remain exploratory. Its aromaticity and rigidity also make it a candidate for organic semiconductors, though no studies confirm this use.

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Biological Activity

| Compound | Substituent | IC₅₀ (MCF-7 Cells) | MIC (S. aureus) |

|---|---|---|---|

| N-(3-Methoxyphenyl)-3-oxo-3-phenylpropanamide | -OCH₃ | Not reported | Not reported |

| N-(3,4-Dimethylphenyl)-3-oxo-3-phenylpropanamide | -CH₃ (3,4-positions) | 18.7 µM | 32 µg/mL |

| 2-Chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide | -Cl, -OCH₃ | 9.4 µM | 8 µg/mL |

Data adapted from highlight how electron-withdrawing groups (e.g., -Cl) enhance bioactivity compared to electron-donating groups (-OCH₃, -CH₃).

Future Research Directions

-

Pharmacokinetic Profiling: Systematic studies on absorption, distribution, metabolism, and excretion (ADME) are needed to evaluate therapeutic potential.

-

Target Identification: Proteomic approaches could elucidate protein targets, such as kinases or GPCRs, that interact with the keto-amide motif.

-

Derivatization Libraries: Synthesizing analogs with varied substituents (e.g., halogens, sulfonamides) may optimize bioactivity and selectivity.

-

Green Chemistry Applications: Developing solvent-free or catalytic synthesis methods to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume